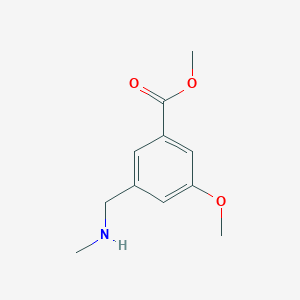![molecular formula C38H44N4O8 B13885111 2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-43787 is a novel compound known for its immunomodulating properties. It binds to cyclophilin, the cellular receptor for cyclosporine, and exhibits significant anti-inflammatory effects. This compound has shown potential in inhibiting cell proliferation and modulating cytokine production, making it a promising candidate for therapeutic applications in immune system diseases, respiratory diseases, and skin and musculoskeletal diseases .
Métodos De Preparación
The synthesis of D-43787 involves multiple steps, including the use of indolin-2-carbonyl and lysin methylester as key starting materials. The compound is synthesized through a series of reactions, including tert-butyloxycarbonyl protection, benzyloxycarbonyl protection, and amide bond formation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
D-43787 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be carried out to replace specific functional groups with other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
D-43787 has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a molecular tool for studying intracellular signal transduction pathways involved in T-cell activation.
Biology: D-43787 has shown potential in modulating cytokine production, making it useful for studying immune responses and inflammation.
Medicine: The compound exhibits immunosuppressive and anti-inflammatory properties, making it a potential therapeutic agent for treating immune system diseases, respiratory diseases, and skin and musculoskeletal diseases.
Industry: D-43787 can be used in the development of new drugs and therapeutic agents due to its unique properties .
Mecanismo De Acción
D-43787 exerts its effects by binding to cyclophilin, the cellular receptor for cyclosporine. This binding inhibits the proliferation of T cells and modulates the production of cytokines, particularly T helper cell 2 cytokines such as interleukin-4, interleukin-5, and interleukin-13. The compound does not inhibit the protein phosphatase calcineurin, which is the target of the cyclosporine-cyclophilin complex. Instead, it selectively inhibits T helper cell 2 cytokines more effectively than T helper cell 1 cytokines .
Comparación Con Compuestos Similares
D-43787 is unique in its selective inhibition of T helper cell 2 cytokines and its distinct mechanism of action compared to other cyclophilin-binding compounds. Similar compounds include:
Cyclosporine: A well-known immunosuppressive drug that binds to cyclophilin and inhibits calcineurin.
Sanglifehrin: Another cyclophilin-binding compound with immunosuppressive activity but a different mechanism of action.
FK-506 (Tacrolimus): Binds to FKBP and inhibits calcineurin, used as an immunosuppressive agent in organ transplantation
Propiedades
IUPAC Name |
tert-butyl 2-[2-[[1-methoxy-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-2,3-dihydroindole-1-carbonyl]-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N4O8/c1-38(2,3)50-37(47)42-30-20-11-9-17-27(30)23-32(42)34(44)41-29-19-10-8-16-26(29)22-31(41)33(43)40-28(35(45)48-4)18-12-13-21-39-36(46)49-24-25-14-6-5-7-15-25/h5-11,14-17,19-20,28,31-32H,12-13,18,21-24H2,1-4H3,(H,39,46)(H,40,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGBJABPHBINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)N3C(CC4=CC=CC=C43)C(=O)NC(CCCCNC(=O)OCC5=CC=CC=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
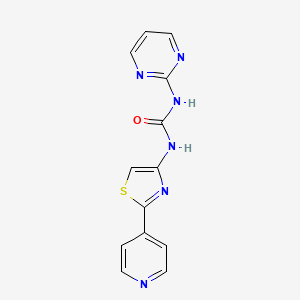

![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)
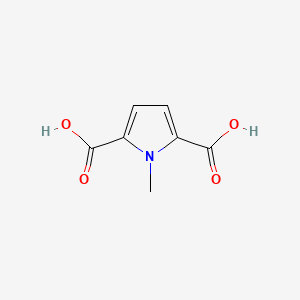
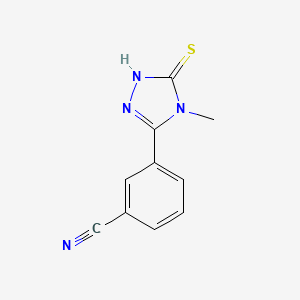
![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
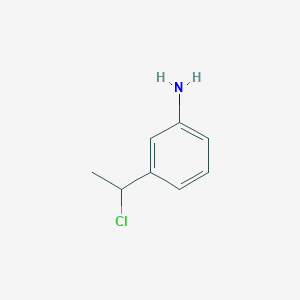
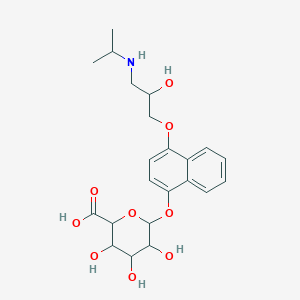
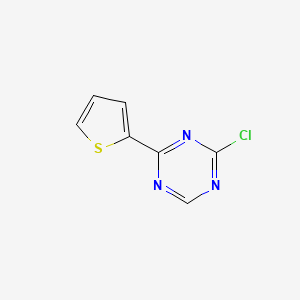
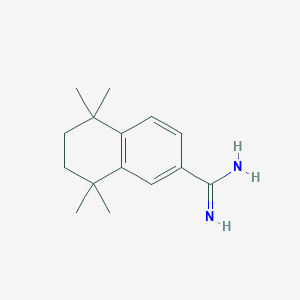
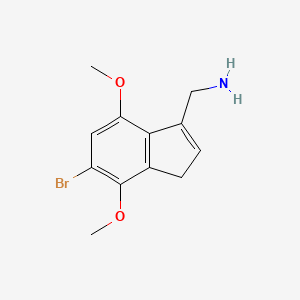
![tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B13885109.png)
![7-{2-[(Difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885112.png)
